1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Overview
Description
Scientific Research Applications
Synthesis and Reactions in Metal–Organic Frameworks
- Synthesis Technique Development: A protocol for preparing 2-substituted 1,4-benzenedisulfonic acids, including 2-hydroxy-1,4-benzenedisulfonic acids, has been established. This involves crystallization of barium salts and protonation with cation-exchange resin. This technique has applications in the synthesis of sulfonate metal–organic frameworks (Muesmann, Ohlert, Wickleder, & Christoffers, 2011).
Quantum Chemical Modeling
- Hydrate Cluster Calculations: Density functional theory (DFT) calculations of hydrate clusters of benzenedisulfonic acids, including 1,3-benzenedisulfonic acids, have been conducted to study structure formation and proton transfer mechanisms (Zyubina, Shmygleva, Pisarev, Zyubin, Pisareva, & Dobrovolsky, 2012).
Enhanced Thermal Stability in MOFs
- Use in Metal-Organic Frameworks: p-Benzenedisulfonic acid and 1,3,5-benzenetrisulfonic acid have been used for the formation of metal-organic frameworks (MOFs) with copper(II) centers, demonstrating increased thermal stability (up to 400 °C) relative to traditional carboxylate MOFs (Mietrach, Muesmann, Christoffers, & Wickleder, 2009).
Dispersion Properties in Aqueous Suspensions
- Dispersant Role in Cu2O Suspensions: The addition of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt to Cu2O suspensions has been studied, highlighting its role in changing colloidal properties and stabilization mechanisms (Guedes, Ferreira, & Ferro, 2009).
Crystal Engineering Using Anilic Acids
- Supramolecular Synthon Formation: 2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone has been used in crystal engineering, forming complexes with dipyridyl compounds through hydrogen bonding, demonstrating its versatility in creating diverse molecular structures (Zaman, Tomura, & Yamashita, 2001).
Properties
IUPAC Name |
2,5-dichloro-3,6-dihydroxybenzene-1,4-disulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O8S2/c7-1-3(9)6(18(14,15)16)2(8)4(10)5(1)17(11,12)13/h9-10H,(H,11,12,13)(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGERJDFMCSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)S(=O)(=O)O)O)Cl)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228010 | |
Record name | 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77280-86-5 | |
Record name | 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077280865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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